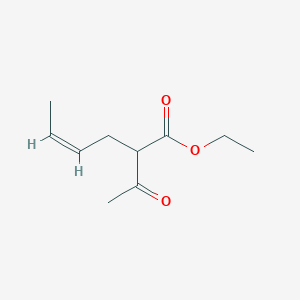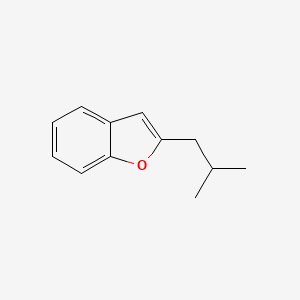
ethyl (Z)-2-acetylhex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-acetylhex-4-enoate is an organic compound characterized by its ester functional group and a double bond in the Z-configuration. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (Z)-2-acetylhex-4-enoate can be synthesized through the esterification of (Z)-2-acetylhex-4-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to drive the reaction to completion. This method ensures higher yields and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-2-acetylhex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-acetylhex-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl (Z)-2-acetylhex-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then participate in various biochemical pathways. The double bond in the Z-configuration may also influence its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (E)-2-acetylhex-4-enoate: The E-isomer of the compound, differing in the configuration around the double bond.
Methyl (Z)-2-acetylhex-4-enoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl (Z)-3-acetylhex-4-enoate: Similar structure but with the acetyl group at a different position.
Uniqueness
This compound is unique due to its specific Z-configuration, which can significantly influence its chemical reactivity and biological interactions. This configuration can lead to different stereochemical outcomes in reactions compared to its E-isomer or other similar compounds .
Eigenschaften
CAS-Nummer |
29149-74-4 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
ethyl (Z)-2-acetylhex-4-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h4,6,9H,5,7H2,1-3H3/b6-4- |
InChI-Schlüssel |
ODKLJRKSCHDRIK-XQRVVYSFSA-N |
Isomerische SMILES |
CCOC(=O)C(C/C=C\C)C(=O)C |
Kanonische SMILES |
CCOC(=O)C(CC=CC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)
![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)





![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)






